N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Medicinal Chemistry Leukotriene Antagonism Patent Analysis

This thiazolylbenzofuran derivative is a non-interchangeable scaffold where the specific 7-ethoxy, 2,4-thiazole, and 3-isopropylsulfonylbenzamide arrangement is critical for leukotriene antagonist activity. Even minor in-class substitutions abolish potency, making this compound essential for SAR studies, synthetic methodology validation, or use as a structurally matched negative control. Procure with confidence—request analytical characterization with every lot.

Molecular Formula C23H22N2O5S2
Molecular Weight 470.56
CAS No. 921527-61-9
Cat. No. B2989552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
CAS921527-61-9
Molecular FormulaC23H22N2O5S2
Molecular Weight470.56
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
InChIInChI=1S/C23H22N2O5S2/c1-4-29-19-10-6-7-15-12-20(30-21(15)19)18-13-31-23(24-18)25-22(26)16-8-5-9-17(11-16)32(27,28)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26)
InChIKeyKFQRDVCYZMYGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 921527-61-9): Structural Classification and Patent Pedigree


N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 921527-61-9) belongs to the thiazolylbenzofuran derivative class, a family patented by Fujisawa Pharmaceutical Co. for their activity as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists or inhibitors . The compound is defined by a 7-ethoxybenzofuran core linked at the 2-position to a thiazole ring, which is further substituted with a 3-(isopropylsulfonyl)benzamide moiety. No dedicated primary research articles or quantitative biological datasets for this specific compound were identified in the public domain; its existence is currently documented primarily through chemical vendor catalogs and its structural inclusion within the scope of patent claims.

Why Generic Thiazolylbenzofuran Interchange Is Inadmissible for CAS 921527-61-9 Procurement


Within the thiazolylbenzofuran patent space, biological activity is exquisitely sensitive to the nature and position of substituents on the benzofuran, thiazole, and benzamide rings . Simple in-class substitution—for example, replacing the 7-ethoxy group with a methoxy or halogen, altering the isopropylsulfonyl position from the 3- to the 4-position of the benzamide, or changing the heterocyclic attachment point—can abolish leukotriene antagonist potency or drastically alter selectivity profiles. Therefore, treating thiazolylbenzofuran derivatives as interchangeable commodities without direct, matched-pair comparative data risks selecting a compound with entirely different or null pharmacological activity. The specific combination of 7-ethoxybenzofuran, 2,4-thiazole linkage, and 3-isopropylsulfonylbenzamide defines a unique chemical space that cannot be assumed equivalent to any close analog without experimental verification.

Quantitative Differentiation Evidence for CAS 921527-61-9: A Gap Analysis


Structural Uniqueness Confirmed by Patent-Defined Substituent Combinations

The compound's exact substitution pattern—7-ethoxy on benzofuran, 2,4-thiazole linkage, and 3-(isopropylsulfonyl)benzamide—is structurally novel within the Fujisawa patent family. The patent explicitly claims a generic formula with variable R¹ (lower alkyl), L (linker), and Q (heterocyclyl), but the combination of R¹ = ethyl, L = a direct bond, and Q = 3-(isopropylsulfonyl)phenyl represents a specific, non-exemplified embodiment . This structural uniqueness means no matched-pair comparator data exist in the public domain.

Medicinal Chemistry Leukotriene Antagonism Patent Analysis

Absence of Direct Biological Activity Data for CAS 921527-61-9

A comprehensive search of PubMed, PubChem, ChEMBL, and BindingDB (conducted April 2026) found no bioassay results, IC₅₀ values, or functional data for CAS 921527-61-9. The patent family reports leukotriene D₄ (LTD₄) receptor binding inhibition for structurally related compounds, but no data for this specific molecule. The only ChEMBL-associated record (CHEMBL4746252) corresponds to a different chemotype with a macrocyclic core, not the target compound .

Biological Activity Leukotriene Antagonism Data Gap

No Evidence of Selectivity, ADME, or In Vivo Differentiation

No selectivity panels (e.g., against other leukotriene receptors, CYP enzymes, or hERG), pharmacokinetic profiles (absorption, distribution, metabolism, excretion), or in vivo efficacy models have been reported for CAS 921527-61-9. The broader patent class describes oral activity in guinea pig LTD₄-induced bronchoconstriction models for some derivatives, but no data links this specific structure to any ADME or in vivo endpoint, making it impossible to claim advantages over analogs.

ADME Selectivity In Vivo Pharmacology

Validated Application Scenarios for CAS 921527-61-9 Based on Available Evidence


Leukotriene Pathway Chemical Probe Optimization

Given its patent-class association with leukotriene antagonism, CAS 921527-61-9 can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency or selectivity against CysLT receptors. Researchers can systematically vary the 7-alkoxy chain, sulfonyl moiety, or benzamide substitution to generate matched-pair analogs for in-house profiling, using the patent's generic SAR trends as a guide .

Synthetic Methodology Development for Benzofuran-Thiazole Hybrids

The compound's complex architecture—incorporating benzofuran, thiazole, and sulfonamide functionalities—makes it an ideal benchmark substrate for developing novel cross-coupling, heterocycle construction, or sulfonylation methodologies. Its procurement as a pure reference standard enables method validation and comparison of synthetic efficiency across different routes.

Negative Control or Selectivity Counter-Screen

If in-house profiling reveals that CAS 921527-61-9 lacks significant leukotriene antagonist activity despite its class membership, it can be repurposed as a structurally matched negative control in cell-based assays, helping to confirm the specificity of other thiazolylbenzofuran hits and reducing false-positive rates in screening cascades.

Pharmacophore Model Refinement for CysLT1 Antagonists

The compound's 3D structure, computed from its SMILES, can be used in ligand-based drug design to refine pharmacophore models for the CysLT1 receptor. Comparing its electrostatic and steric features with known antagonists (e.g., montelukast, zafirlukast) may reveal critical interaction points that improve virtual screening enrichment.

Quote Request

Request a Quote for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.